
29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalocyanine tetrasulfonic acid is a synthetic dye belonging to the phthalocyanine family, which is known for its intense blue-green color. This compound is characterized by its high molar absorption coefficient in the red part of the spectrum, making it highly effective in various applications . Phthalocyanines are structurally similar to porphyrins, with a central cavity capable of accommodating various metal ions .
準備方法
Synthetic Routes and Reaction Conditions: Phthalocyanine tetrasulfonic acid can be synthesized through the sulfonation of phthalocyanine. The process involves the reaction of phthalocyanine with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the synthesis of phthalocyanine tetrasulfonic acid involves large-scale sulfonation reactors where phthalocyanine is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is purified through filtration and crystallization processes .
化学反応の分析
Types of Reactions: Phthalocyanine tetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonated phthalocyanine derivatives.
Reduction: It can be reduced to form phthalocyanine with fewer sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed for substitution reactions.
Major Products:
Oxidation: Sulfonated phthalocyanine derivatives.
Reduction: Partially sulfonated phthalocyanine.
Substitution: Phthalocyanine derivatives with various functional groups.
科学的研究の応用
Phthalocyanine tetrasulfonic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of phthalocyanine tetrasulfonic acid, particularly in photodynamic therapy, involves the absorption of light by the compound, leading to the generation of reactive oxygen species. These reactive oxygen species cause cell membrane damage and induce cell death, making it effective in targeting cancer cells . The compound’s ability to stabilize telomere G-quadruplex structures also contributes to its therapeutic effects .
類似化合物との比較
Phthalocyanine tetrasulfonic acid is unique due to its high solubility in water and its strong absorption in the visible spectrum. Similar compounds include:
Phthalocyanine octacarboxylic acid: Known for its multiple carboxylic acid groups, enhancing its solubility in polar solvents.
Metal phthalocyanines: These compounds contain various metal ions in the central cavity, which can alter their electronic properties and applications.
Subphthalocyanines: These derivatives have a similar structure but with fewer isoindole units, affecting their absorption properties.
Phthalocyanine tetrasulfonic acid stands out due to its versatility and effectiveness in a wide range of applications, from medical treatments to industrial uses.
特性
分子式 |
C32H18N8O12S4 |
|---|---|
分子量 |
834.8 g/mol |
IUPAC名 |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid |
InChI |
InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40) |
InChIキー |
NUSQOFAKCBLANB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C(N6)N=C2N3)S(=O)(=O)O)C8=C5C=CC(=C8)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


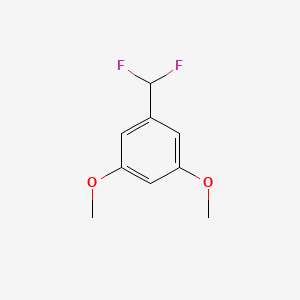
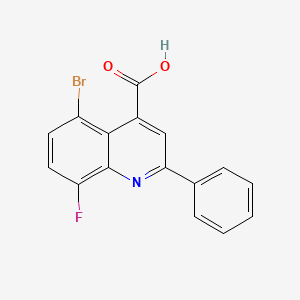

![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)
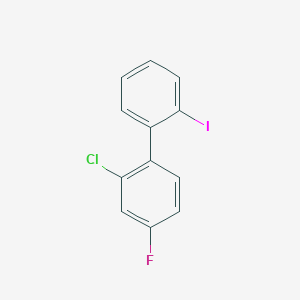
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
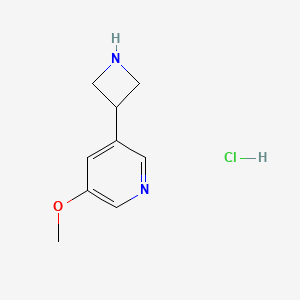
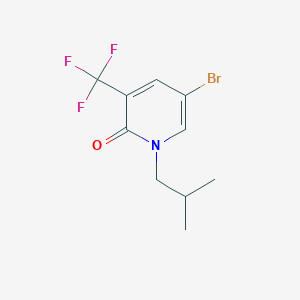
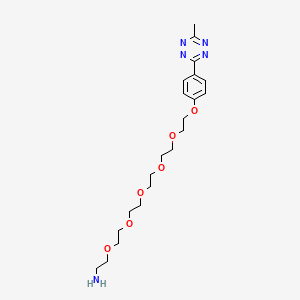
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
